(3R,5S)-3,5-bis-(tert-butoxycarbonylamino)-piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4/c1-14(2,3)21-12(19)17-10-7-11(9-16-8-10)18-13(20)22-15(4,5)6/h10-11,16H,7-9H2,1-6H3,(H,17,19)(H,18,20)/t10-,11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFULEBNOBLLOKS-PHIMTYICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CNC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849160-51-6 | |
| Record name | rac-tert-butyl N-[(3S,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3,5-bis-(tert-butoxycarbonylamino)-piperidine typically involves the protection of the amine groups on the piperidine ring. One common method is to start with piperidine and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds as follows:
Piperidine+2Boc2O→(3R,5S)−3,5−bis-(tert-butoxycarbonylamino)-piperidine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3,5-bis-(tert-butoxycarbonylamino)-piperidine can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc protecting groups using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc groups are replaced by other functional groups.
Oxidation and Reduction: While the piperidine ring itself can undergo oxidation and reduction, the Boc-protected compound is generally stable under mild conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various nucleophiles depending on the desired substitution
Oxidation/Reduction: Mild oxidizing or reducing agents
Major Products Formed
Deprotected Piperidine: Removal of Boc groups yields the free amine form of piperidine.
Substituted Piperidines: Depending on the nucleophile used, various substituted piperidines can be formed.
Scientific Research Applications
Antibacterial Properties
The compound has been identified as a key component in the development of antibacterial agents. Specifically, it has shown efficacy against both Gram-positive and Gram-negative bacteria. Its structure allows it to function as an inhibitor of bacterial growth by interfering with critical cellular processes such as protein synthesis and cell wall integrity .
Case Study:
- Research Findings: A study demonstrated that derivatives of (3R,5S)-3,5-bis-(tert-butoxycarbonylamino)-piperidine exhibited broad-spectrum antibacterial activity, making them candidates for treating infections caused by resistant bacterial strains .
JAK3 Inhibition
The compound is also noted for its role as a selective Janus kinase 3 (JAK3) modulator. JAK3 is involved in various immune responses, and its inhibition can be beneficial in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. The modulation of JAK3 activity through this compound can lead to reduced inflammation and improved therapeutic outcomes in patients suffering from immune disorders .
Case Study:
- Research Findings: Clinical trials have indicated that compounds similar to this compound can significantly reduce symptoms in autoimmune disease models by selectively inhibiting JAK3 without affecting JAK2 pathways .
Synthesis of Complex Molecules
The compound serves as a versatile building block in the synthesis of more complex pharmaceutical agents. Its functional groups allow for various modifications that can enhance the pharmacological properties of resultant compounds.
Example Applications:
- Used in synthesizing novel tricyclic scaffolds that possess biological activity against multiple targets .
- Facilitates the development of prodrugs that improve bioavailability and therapeutic efficacy .
Formulations for Targeted Delivery
Research indicates that derivatives of this compound can be formulated into nanoparticles or liposomes for targeted drug delivery systems. This approach enhances drug stability and allows for controlled release, improving therapeutic outcomes while minimizing side effects.
Summary Table of Applications
Mechanism of Action
The mechanism of action of (3R,5S)-3,5-bis-(tert-butoxycarbonylamino)-piperidine primarily involves its role as a protecting group in organic synthesis. The Boc groups protect the amine functionalities from unwanted reactions, allowing for selective reactions at other sites of the molecule. Upon completion of the desired transformations, the Boc groups can be removed to reveal the free amine groups.
Comparison with Similar Compounds
Structural and Functional Comparison
The compound is compared below with structurally related piperidine derivatives, focusing on molecular features, hazards, and applications.
Table 1: Comparative Data of Piperidine Derivatives
Key Differences and Research Findings
Stereochemistry and Reactivity :
- The (3R,5S) configuration confers distinct spatial arrangements compared to its (3R,5R) diastereomer. Studies suggest that stereochemistry impacts crystallinity and solubility; the (3R,5S) isomer may exhibit higher solubility in polar aprotic solvents (e.g., DMF) due to reduced symmetry .
- In contrast, the (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (Table 1) contains a phenyl group and carboxylic acid, making it more hydrophobic but reactive in esterification or salt formation.
Protection/Deprotection Efficiency: Dual Boc protection in (3R,5S)-3,5-bis-Boc-amino-piperidine allows sequential deprotection, enabling selective modification of amines. However, steric hindrance from two Boc groups may slow reaction kinetics compared to mono-Boc analogs.
Hazard Profile: While (3R,5S)-3,5-bis-Boc-amino-piperidine lacks explicit hazard data, Boc-protected amines generally pose risks of respiratory irritation due to dust formation during handling . The compound in , with a carboxylic acid and phenyl group, exhibits acute oral toxicity (H302), highlighting how substituents influence hazard profiles.
Applications: The target compound is favored in multi-step syntheses of protease inhibitors and kinase-targeting drugs, where dual protection prevents unwanted side reactions. In contrast, the (3S,4R)-Boc-phenylpiperidine-carboxylic acid is used as a chiral building block for nonsteroidal anti-inflammatory drug (NSAID) intermediates.
Biological Activity
(3R,5S)-3,5-bis-(tert-butoxycarbonylamino)-piperidine is a chiral compound belonging to the piperidine family, characterized by the presence of two tert-butoxycarbonyl (Boc) amino groups at the 3 and 5 positions of the piperidine ring. Its molecular formula is C13H22N2O4, with a molecular weight of approximately 270.33 g/mol. This compound has garnered attention for its significant biological activity, particularly in the context of antibacterial properties and potential therapeutic applications.
Chemical Structure and Properties
The compound's stereochemistry is critical to its biological function. It can exist in both cis and trans configurations, which may influence its interaction with biological targets. The meso configuration indicates a plane of symmetry that plays a role in its binding interactions.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity. It acts as an inhibitor of bacterial translation by mimicking aminoglycoside antibiotics, targeting ribosomal RNA to interfere with protein synthesis in bacteria. This mechanism positions it as a candidate for further development as an antibiotic agent against both Gram-positive and Gram-negative bacteria.
Table 1: Summary of Biological Activity
| Activity Type | Mechanism of Action | Target | Reference |
|---|---|---|---|
| Antibacterial | Inhibits bacterial translation | Ribosomal RNA | |
| Cytotoxicity | Potential cytotoxic effects on cancer cells | Various cancer cell lines |
Case Studies and Research Findings
- Antibacterial Efficacy : Studies have shown that modifications to the piperidine structure can significantly affect binding properties and biological efficacy. For instance, structural analogs have been synthesized to evaluate their potency against various bacterial strains.
- Cytotoxicity Studies : Comparative studies involving related compounds demonstrated low micromolar IC50 values against human T-lymphocytes and murine leukemia cells. These findings suggest that the compound may also possess cytotoxic properties that warrant further exploration in cancer therapy .
- Binding Affinity : Interaction studies indicate that this compound effectively competes with natural substrates in bacterial translation processes. This competitive inhibition underscores its potential utility in antibiotic development.
Structural Analogues
Several compounds share structural similarities with this compound, highlighting its unique features:
Table 2: Structural Analogues Comparison
| Compound Name | Structure | Unique Features |
|---|---|---|
| (3S,5R)-3,5-bis-(tert-butoxycarbonylamino)-piperidine | C13H22N2O4 | Enantiomer with opposite stereochemistry; may exhibit different biological activity. |
| 4-Amino-3,5-dichloro-2,6-difluoropyridine | C8H7Cl2F2N2 | Contains halogen substituents; used in similar antibacterial applications but with different mechanisms. |
| (3R)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid | C13H21NO6 | Contains additional carboxylic acid functionality; may affect solubility and reactivity. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3R,5S)-3,5-bis-(tert-butoxycarbonylamino)-piperidine, and how can stereochemical purity be ensured?
- Methodology : Utilize Boc (tert-butoxycarbonyl) protection strategies for amine groups, as demonstrated in analogous piperidine derivatives (e.g., (3R)-(+)-3-(tert-butoxycarbonylamino)pyrrolidine ). Stereochemical integrity can be preserved via chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis. Confirm stereochemistry using polarimetry and ¹H/¹³C NMR with chiral shift reagents .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodology : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar intermediates, reverse-phase HPLC may improve purity. Monitor via TLC (Rf ~0.3–0.5 in 1:1 hexane/ethyl acetate) and confirm purity using GC-MS or high-resolution mass spectrometry (HRMS) .
Q. How can the stability of the tert-butoxycarbonyl (Boc) groups in this compound be assessed under varying pH conditions?
- Methodology : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25–60°C. Monitor Boc cleavage via ¹H NMR (disappearance of tert-butyl signals at δ ~1.4 ppm) or FTIR (loss of carbonyl stretch at ~1680–1720 cm⁻¹). Compare degradation kinetics to structurally similar Boc-protected amines .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved in the structural elucidation of this compound?
- Methodology : Perform dynamic NMR experiments to assess conformational flexibility (e.g., coalescence temperature studies for rotamers). Validate crystal structure via X-ray diffraction (single-crystal XRD) and cross-reference with computational models (DFT or molecular mechanics). For ambiguous cases, use 2D NMR techniques (COSY, NOESY) to resolve spatial relationships .
Q. What are the implications of the compound’s stereochemistry on its reactivity in catalytic asymmetric reactions?
- Methodology : Compare enantiomeric excess (ee) in reactions using (3R,5S)- vs. (3S,5R)-isomers as chiral auxiliaries. Evaluate catalytic efficiency (turnover number, TON) in model reactions (e.g., hydrogenation or cross-coupling). Use kinetic studies (Eyring plots) to assess stereoelectronic effects .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what computational tools can predict binding modes?
- Methodology : Perform molecular docking (AutoDock, Schrödinger Suite) using X-ray or cryo-EM structures of target proteins. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity (Kd). For enzyme inhibition, measure IC₅₀ values via fluorometric assays .
Experimental Design & Data Analysis
Q. How to design a kinetic study to evaluate the compound’s stability under oxidative conditions?
- Methodology : Expose the compound to H₂O₂ (1–10 mM) in DMSO/water mixtures. Sample aliquots at timed intervals and quantify degradation via LC-MS. Fit data to pseudo-first-order kinetics (ln[C] vs. time). Control for temperature and light exposure .
Q. What analytical techniques are critical for detecting trace impurities in bulk synthesized material?
- Methodology : Use UPLC-MS with a C18 column (1.7 µm particles) for high sensitivity. For chiral impurities, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Quantify impurities via external calibration curves and report limits of detection (LOD ≤ 0.1%) .
Q. How to address discrepancies in reported toxicity data for structurally related piperidine derivatives?
- Methodology : Re-evaluate in vitro toxicity (e.g., MTT assay for cell viability) using standardized protocols. Cross-reference with in silico tools (e.g., QSAR models) to predict acute oral toxicity (LD₅₀). Consider batch variability (e.g., residual solvents) as a confounding factor .
Methodological Resources
- Spectral Data : Reference NMR (¹H, ¹³C) and IR spectra from analogous Boc-protected amines .
- Safety Protocols : Follow GHS guidelines for handling skin/eye irritants (Category 2A) and respiratory sensitizers (H335) .
- Advanced Tools : X-ray crystallography (CCDC deposition codes), DFT calculations (Gaussian 16), and enzyme inhibition assays (Promega kits) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
